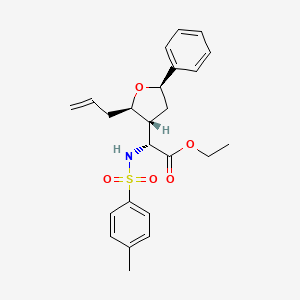![molecular formula C10H8N2O2S B15235647 2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)
2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is part of a broader class of thiazolo[4,5-B]pyridines, which are known for their diverse pharmacological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid typically involves the construction of the thiazole ring followed by its annulation to the pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol . Substitution reactions could introduce various functional groups, such as halides or amines .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-B]pyridine: This compound shares the same core structure but lacks the cyclopropyl group.
Thiazolo[5,4-B]pyridine: This isomer has a different arrangement of the thiazole and pyridine rings.
Pyridinecarboxylic acids: These compounds have a carboxylic acid group attached to a pyridine ring but do not include the thiazole moiety.
Uniqueness
2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid is unique due to its specific combination of a cyclopropyl group, thiazole ring, and pyridine ring.
Eigenschaften
Molekularformel |
C10H8N2O2S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-cyclopropyl-[1,3]thiazolo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c13-10(14)6-3-4-7-8(11-6)12-9(15-7)5-1-2-5/h3-5H,1-2H2,(H,13,14) |
InChI-Schlüssel |
VWKOPIPDSFTIOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=C(S2)C=CC(=N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)



![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)





![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15235661.png)


